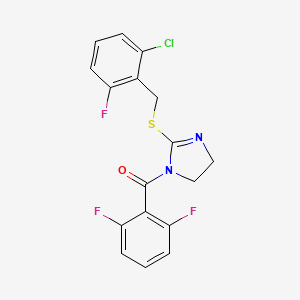

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N2OS/c18-11-3-1-4-12(19)10(11)9-25-17-22-7-8-23(17)16(24)15-13(20)5-2-6-14(15)21/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJIAVWCYGZRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone , often referred to by its IUPAC name, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 502.0 g/mol. The structure features a thioether linkage and an imidazole ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 502.0 g/mol |

| CAS Number | 1111221-71-6 |

The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) , which play significant roles in cellular signaling pathways. GPCRs are involved in numerous physiological processes, including inflammation, cancer progression, and neurotransmission.

Target Receptors

- Sphingosine 1 Phosphate Receptors (S1PRs) : These receptors are implicated in regulating cell proliferation and inflammation. The compound may modulate these pathways, contributing to its anti-inflammatory effects .

- P2Y12 Receptors : Known for their role in platelet aggregation and inflammatory responses, the activation of P2Y12 receptors can lead to enhanced cellular responses in various conditions such as asthma and cardiovascular diseases .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that these compounds can inhibit the expression of pro-inflammatory cytokines in activated microglia, suggesting potential applications in neuroinflammatory diseases .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have reported that it can induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death . The presence of the imidazole ring is thought to enhance its binding affinity to target proteins involved in cancer proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry highlighted the ability of related compounds to reduce inflammation markers in animal models of arthritis .

- Anticancer Research : Another investigation focused on the effects of thioether-containing compounds on breast cancer cells, revealing that they significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

- Receptor Interaction Studies : Research utilizing radiolabeled analogs has shown that these compounds can effectively bind to P2Y12 receptors in activated microglia, providing insights into their potential as imaging agents for neuroinflammation .

Wissenschaftliche Forschungsanwendungen

The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications through detailed case studies and data tables.

Chemical Properties and Structure

The compound can be characterized by its molecular formula and a molecular weight of approximately 500 g/mol. Its structure features an imidazole ring, which is known for its biological activity, alongside a difluorophenyl group that may enhance its pharmacological properties.

Structural Formula

The structural representation of the compound is crucial for understanding its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research has shown that imidazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Inhibition of CDK4/6 Kinases

A notable application is in the design of selective inhibitors for cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial for cell cycle regulation. Modifications of the imidazole scaffold have led to the development of potent inhibitors that effectively reduce tumor growth in preclinical models .

Antimicrobial Properties

The compound's thioether functionality can contribute to antimicrobial activity. Thioether-containing compounds have been reported to exhibit broad-spectrum antimicrobial effects against bacteria and fungi.

Data Table: Antimicrobial Efficacy

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Neurological Applications

Emerging research suggests potential applications in treating neurological disorders due to the compound's ability to cross the blood-brain barrier. Imidazole derivatives have been explored for their neuroprotective effects.

Case Study: Neuroprotection in Ischemia Models

In vitro studies have demonstrated that certain imidazole derivatives can protect neuronal cells from ischemic damage by modulating oxidative stress pathways . This indicates a promising avenue for further exploration of the compound in neuropharmacology.

Vergleich Mit ähnlichen Verbindungen

Research Implications

The compound’s dual functionality (halogenation + thioether) positions it as a versatile scaffold for drug discovery. Its superior kinase inhibition and solubility profile warrant further in vivo studies, particularly in oncology. However, the synthetic complexity of introducing multiple halogens and a thioether bridge may limit scalability compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Thioether formation : Reacting a 2-chloro-6-fluorobenzyl thiol with a dihydroimidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) .

Methanone coupling : Using a Friedel-Crafts acylation or Ullmann-type coupling to attach the 2,6-difluorophenyl group. Temperature control (40–80°C) and catalyst selection (e.g., Pd/C or CuI) are critical for minimizing side reactions .

- Key variables : Reaction time (5–18 hours), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 for thiol:imidazole). Yields range from 45–70% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can the compound’s structure be validated, and what analytical techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine splitting patterns in aromatic regions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic signatures (e.g., chlorine/fluorine clusters) .

- X-ray crystallography : For absolute configuration determination, though crystal growth may require slow evaporation in aprotic solvents (e.g., DCM/hexane) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) via HPLC-UV quantification. LogP values (~3.2) suggest moderate lipophilicity .

- Stability : Assess degradation under light, temperature (4°C vs. 25°C), and pH (2–9) using accelerated stability studies. Thioether bonds may oxidize; add antioxidants (e.g., BHT) in storage .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target identification : Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by LC-MS/MS proteomics .

- Functional assays : Pair with siRNA knockdown/CRISPR-Cas9 gene editing to validate target relevance (e.g., kinase inhibition assays with ATP-competitive controls) .

- Structural modeling : Molecular docking (AutoDock Vina) to predict interactions with putative targets (e.g., cysteine proteases via thioether coordination) .

Q. What strategies resolve contradictions in activity data across different cell lines or animal models?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) and assess variables like cell passage number, assay duration, and metabolite interference .

- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify pathway-specific responses. For example, fluorinated aryl groups may differentially activate oxidative stress pathways in hepatocytes vs. neurons .

- Species-specific metabolism : Conduct comparative CYP450 inhibition assays to evaluate metabolic stability differences .

Q. How can environmental fate studies be structured to assess the compound’s ecological impact?

- Methodological Answer :

- Degradation pathways : Use OECD 301B (ready biodegradability) and photolysis studies (UV-Vis irradiation) to identify breakdown products. Fluorinated aromatic rings may persist, requiring GC-MS analysis .

- Ecotoxicology : Acute/chronic toxicity testing in Daphnia magna and Danio rerio (zebrafish) with endpoints like LC₅₀ and teratogenicity. Correlate with LogKow and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.